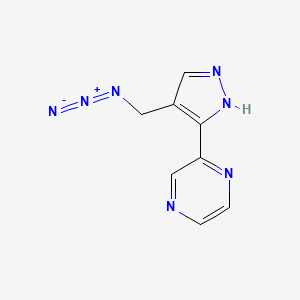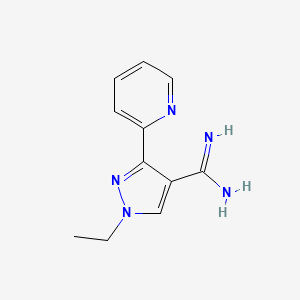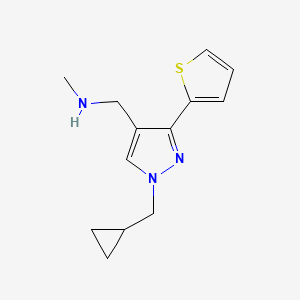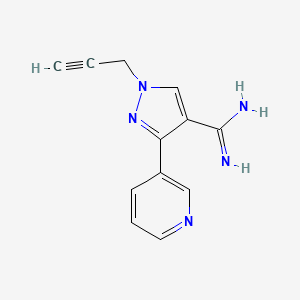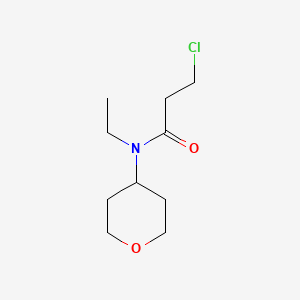
3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” often involves the use of tetrahydropyran rings . These rings are common structural motifs in many natural products and are key intermediates in the construction of many complex structures .Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydropyran ring attached to a propanamide group via an ethyl linker . The compound also has a chlorine atom attached to the propanamide group .Scientific Research Applications
1. Coordination Chemistry and Optical Spectra
Research on complexes similar to 3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, such as phenylcyanamidoruthenium scorpionate complexes, highlights their use in coordination chemistry. These complexes demonstrate significant π mixing between ligands, providing insights into their optical properties and noninnocent character, which can be useful in materials science and molecular electronics (Harb et al., 2013).
2. Synthesis of Chiral Isomers
Studies involving compounds with structural similarities to this compound, like ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, have been used to explore the synthesis of chiral isomers. This work is vital for developing pharmaceuticals and understanding stereochemistry (Temple & Rener, 1992).
3. Palladium Complexes
The creation of palladium(II) chloride complexes with ligands like 3-(pyrazol-1-yl)propanamide, related to this compound, assists in understanding metal-ligand interactions. These findings are significant for catalysis and the development of new materials (Palombo et al., 2019).
4. Novel Synthesis Techniques
Research on N-substituted-3-aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamides offers new methods for the synthesis of complex molecules, potentially applicable to the synthesis of compounds like this compound (Dou et al., 2013).
5. Molecular Spectroscopy
The molecular spectroscopic analysis of compounds structurally similar to this compound, like 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H pyrazole-1-carbothioamide, provides insights into molecular interactions and stability. This research is crucial for drug design and materials science (Sivakumar et al., 2020).
Future Directions
The future directions for the study and application of “3-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide” would depend on the specific properties and potential uses of the compound. Given the versatility of tetrahydropyran rings in organic synthesis , there could be potential for further exploration in this area.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Biochemical Pathways
Related compounds have been shown to influence dna processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
properties
IUPAC Name |
3-chloro-N-ethyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-12(10(13)3-6-11)9-4-7-14-8-5-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKJMCJOEDLTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



